5-Cyclopropyl-2-ethylpyrazole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

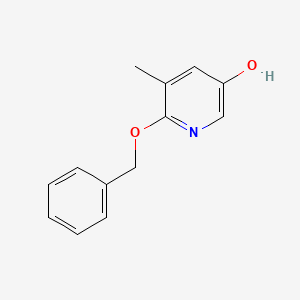

5-Cyclopropyl-2-ethylpyrazole-3-carbaldehyde is a chemical compound that belongs to the family of pyrazoles . Pyrazoles are a class of organic compounds characterized by a five-membered aromatic ring with two adjacent nitrogen atoms . They are known for their versatility as synthetic intermediates in preparing relevant chemicals in various fields .

Synthesis Analysis

The synthesis of pyrazole derivatives, including this compound, has been a subject of interest in recent years . Various researchers have focused on preparing this functional scaffold and finding new and improved applications . The discussion involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .Chemical Reactions Analysis

Pyrazole-containing compounds, including this compound, are known for their versatility as synthetic intermediates . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in various fields .Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

Friendländer Synthesis of Pyrazolo[4,3-b]pyridines : The reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with ketones containing methylene groups, under specific conditions, led to the formation of pyrazolo[4,3-b]pyridines, highlighting the versatility of pyrazole derivatives in synthesizing complex heterocyclic structures (Yakovenko et al., 2019).

Knoevenagel Condensation in Ionic Liquids : A study demonstrated the efficiency of Knoevenagel condensation reactions involving aromatic aldehydes, including pyrazole derivatives, in ionic liquids. This method offered higher yields and shorter reaction times compared to conventional procedures, emphasizing the role of green chemistry in heterocyclic compound synthesis (Hangarge et al., 2002).

Cyclocondensation for Pyrazolopyridines : Research into the reactions of 5-aminopyrazoles with arylidenepyruvic acids and aromatic aldehydes explored several pathways to synthesize pyrazolo[3,4-b]pyridine-6-carboxylic acids. These findings underscore the synthetic versatility of pyrazole carbaldehydes in creating a variety of heterocyclic compounds (Chebanov et al., 2007).

Antimicrobial Activity

Antimicrobial Activity of 4H-Chromene Derivatives : A study on the synthesis of 4H-chromene derivatives bearing 5-phenoxypyrazole, initiated from pyrazole-4-carbaldehyde, demonstrated antimicrobial activity against various bacterial and fungal strains. This research highlights the potential of pyrazole derivatives in developing new antimicrobial agents (Sangani et al., 2012).

Direcciones Futuras

The future directions in the research and application of pyrazole derivatives, including 5-Cyclopropyl-2-ethylpyrazole-3-carbaldehyde, involve the development of green methodologies for their synthesis . These methodologies are eco-friendly and ideal, with a broad scope that could feasibly lead to advancements in organic synthesis .

Mecanismo De Acción

Target of Action

5-Cyclopropyl-2-ethylpyrazole-3-carbaldehyde is a pyrazole derivative, a class of compounds known for their significant importance in various areas of chemistry and industry . Pyrazole derivatives have been shown to interact with a variety of biological targets, including 5-HT3A receptors, allosteric inhibitors, and others . .

Mode of Action

Pyrazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function

Biochemical Pathways

Pyrazole derivatives, including this compound, can be used as building blocks in organic synthesis to create more valuable and bioactive molecules . They can be used to achieve pyrazole fused/linked heterocyclic skeletons by employing different organic transformations

Result of Action

The investigation of pyrazole derivatives has resulted in the formation of a range of biologically potent heterocyclic structures . Derivatives synthesized from pyrazole carbaldehydes have demonstrated favourable biological uses like 5-HT3A receptor antagonists, allosteric inhibitors, insecticidal activity, antioxidant, antifungal, antiproliferative and antimicrobial

Análisis Bioquímico

Biochemical Properties

5-Cyclopropyl-2-ethylpyrazole-3-carbaldehyde, as a pyrazole derivative, can interact with a variety of enzymes, proteins, and other biomoleculesPyrazole derivatives have been shown to be used as building blocks in organic synthesis to create more valuable and bioactive molecules .

Cellular Effects

Pyrazole derivatives have been shown to have a range of biological activities, including acting as 5-HT3A receptor antagonists, allosteric inhibitors, and showing insecticidal, antioxidant, antifungal, antiproliferative, and antimicrobial activities .

Molecular Mechanism

It is known that pyrazole derivatives can interact with various biomolecules, potentially influencing gene expression and enzyme activity .

Metabolic Pathways

Pyrazole derivatives are known to be involved in a variety of biochemical reactions .

Subcellular Localization

The localization of similar compounds can be influenced by various factors, including targeting signals and post-translational modifications .

Propiedades

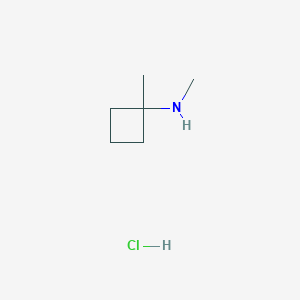

IUPAC Name |

5-cyclopropyl-2-ethylpyrazole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-11-8(6-12)5-9(10-11)7-3-4-7/h5-7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGMMBSLTIKWNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2CC2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2770896.png)

![2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]thio}-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B2770897.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2770900.png)

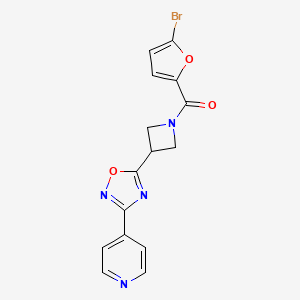

![1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2770901.png)

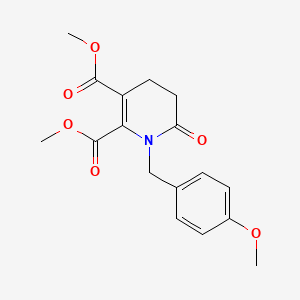

![N-(4-chlorophenethyl)-5-(2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide](/img/structure/B2770902.png)

![Tert-butyl 4-hydroxy-4-[(piperidin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2770903.png)

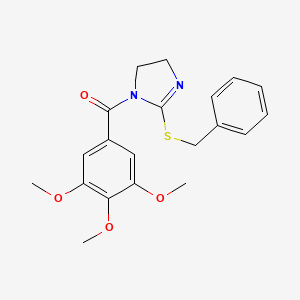

![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2770911.png)